2-amino-4-(propan-2-yl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE is a heterocyclic compound that belongs to the class of 4H-chromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE typically involves a multi-component reaction. One common method is the one-pot three-component reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C) using a catalyst such as MNPs@Cu . This method provides high-to-excellent yields in short reaction times and allows for easy recovery and reuse of the catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of efficient and recyclable catalysts, such as magnetic nanocatalysts, is preferred to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4H-CHROMENE DERIVATIVES: These compounds share a similar core structure and exhibit comparable biological activities.
2-AMINO-4H-PYRAN DERIVATIVES: These compounds also have a similar heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-4-propan-2-yl-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O/c1-10(2)15-13-8-7-11-5-3-4-6-12(11)16(13)20-17(19)14(15)9-18/h3-8,10,15H,19H2,1-2H3 |
InChI Key |
NKPZZVDGWCCWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(C3=CC=CC=C3C=C2)OC(=C1C#N)N |
Origin of Product |
United States |
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